molecular formula C15H14O3 B3229273 Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate CAS No. 128460-75-3

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

Cat. No. B3229273
Key on ui cas rn: 128460-75-3
M. Wt: 242.27 g/mol
InChI Key: POJIUVINPMTBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251925B1

Procedure details

n.m.r δ values include 1.47 (t, 2.9 H), 4.04 (s, 0.8 H), 4.50 (q, 1.46 H), 7.67 (t, 1 H), 7.97-7.99 (m, 2 H), 8.10-8.16 (m, 1 H), 8.29 (d, 1 H), 8.43-8.48 (m, 1 H), 8.86-8.87 (m, 1 H); from 2-bromo-6-pyridine-carboxylic acid ethyl ester (1.2 g) in toluene (20 mL), tetrakis(triphenylphosphine) palladium(0) (181 mg), 2 M aqueous sodium carbonate (3.3 mL) , and 3-nitrophenylboronic acid (1.0 g) in methanol (5 mL).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
181 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1N=[C:10](Br)[CH:9]=[CH:8][CH:7]=1)=[O:5])C.[C:13](=[O:16])([O-])[O-].[Na+].[Na+].[N+](C1C=[C:24](B(O)O)[CH:25]=[CH:26][CH:27]=1)([O-])=O.[C:31]1(C)[CH:36]=CC=C[CH:32]=1>CO.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:13][O:16][C:26]1[CH:27]=[C:9]([C:8]2[CH:7]=[C:6]([CH:32]=[CH:31][CH:36]=2)[C:4]([O:3][CH3:1])=[O:5])[CH:10]=[CH:24][CH:25]=1 |f:1.2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=CC(=N1)Br
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
181 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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